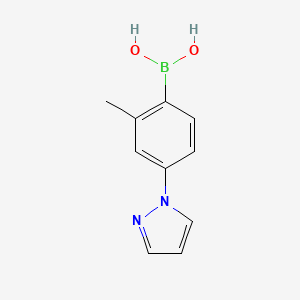

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid

Description

Properties

IUPAC Name |

(2-methyl-4-pyrazol-1-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O2/c1-8-7-9(13-6-2-5-12-13)3-4-10(8)11(14)15/h2-7,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUFJWIDOGVQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N2C=CC=N2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1H NMR and 13C NMR spectra of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methyl-4-(pyrazol-1-yl)phenylboronic Acid

Executive Summary

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. As a boronic acid derivative, it is a key building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl systems.[1] Its pyrazole moiety offers a versatile scaffold for designing targeted therapeutics, including potential cancer treatments.[1][2] Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides a comprehensive analysis of the theoretical ¹H and ¹³C NMR spectra of the title compound, offering a predictive framework for researchers. We will dissect the expected chemical shifts, coupling patterns, and through-bond correlations, grounding the analysis in fundamental principles and data from analogous structures. Furthermore, this document outlines advanced 2D NMR strategies for unambiguous signal assignment and provides a validated experimental protocol for sample preparation and data acquisition.

Part 1: Molecular Structure and Spectroscopic Foundations

A thorough NMR analysis begins with a clear understanding of the molecule's structure and the fundamental principles of the spectroscopic technique.

Molecular Structure and Numbering

The structure of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid contains three key functionalities: a phenylboronic acid ring, a methyl substituent, and a pyrazol-1-yl group. The relative positions of these groups create a unique electronic environment for each nucleus, which is reflected in the NMR spectrum. For clarity, a standardized numbering system is employed for the analysis.

Caption: Molecular structure of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid with IUPAC-based numbering.

Principles of NMR Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm). Spin-spin coupling results in signal splitting, providing information about neighboring nuclei.[3][4]

Part 2: Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on both the phenyl and pyrazole rings, the methyl group, and the boronic acid hydroxyl groups.

Aromatic Region: Phenyl Protons (H3, H5, H6)

The phenyl ring protons are subject to influences from three different substituents. The boronic acid group is weakly electron-withdrawing, the methyl group is weakly electron-donating, and the pyrazol-1-yl group is electron-withdrawing.

-

H6: This proton is ortho to the boronic acid group and meta to the pyrazolyl group. It is expected to be the most downfield of the phenyl protons, likely appearing as a doublet due to coupling with H5.

-

H5: Situated ortho to the pyrazolyl group and meta to both the methyl and boronic acid groups, this proton will also be significantly downfield. It should appear as a doublet of doublets, coupling to both H6 and H3.

-

H3: This proton is ortho to the methyl group and meta to the pyrazolyl group. The shielding effect of the methyl group will likely render it the most upfield of the phenyl protons, appearing as a singlet or a very finely split doublet due to a small meta-coupling to H5.

Aromatic Region: Pyrazole Protons (H3', H4', H5')

The pyrazole ring protons have characteristic chemical shifts and coupling patterns.[5]

-

H5': This proton is adjacent to the point of attachment to the phenyl ring (N1'). It is typically downfield and will appear as a doublet due to coupling with H4' (³JHH ≈ 2.5-3.0 Hz).

-

H3': This proton is adjacent to the second nitrogen (N2'). It is also expected to be a doublet, coupling with H4' (³JHH ≈ 1.9-2.5 Hz).[5]

-

H4': This proton is coupled to both H3' and H5' and will therefore appear as a triplet (or more accurately, a doublet of doublets if the coupling constants are different), typically in the most upfield position of the pyrazole signals.[6]

Aliphatic and Exchangeable Protons

-

Methyl Protons (H10): The methyl group attached to the phenyl ring is expected to produce a sharp singlet in the typical aromatic-methyl region, around 2.3-2.5 ppm.

-

Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons on the boron atom are acidic and undergo rapid chemical exchange with each other and with trace water in the solvent. This typically results in a single, broad signal. In a D₂O exchange experiment, this signal would disappear, which is a key validation step.[5]

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H6 | 7.9 – 8.1 | d (doublet) | ³J(H6-H5) ≈ 8.0 | 1H |

| H5 | 7.7 – 7.9 | dd (doublet of doublets) | ³J(H5-H6) ≈ 8.0, ⁴J(H5-H3) ≈ 2.0 | 1H |

| H3 | 7.4 – 7.6 | d or s | ⁴J(H3-H5) ≈ 2.0 | 1H |

| H5' | 8.0 – 8.3 | d | ³J(H5'-H4') ≈ 2.5 | 1H |

| H3' | 7.6 – 7.8 | d | ³J(H3'-H4') ≈ 2.0 | 1H |

| H4' | 6.4 – 6.6 | t or dd | ³J(H4'-H5') ≈ 2.5, ³J(H4'-H3') ≈ 2.0 | 1H |

| -CH₃ (C10) | 2.3 – 2.5 | s (singlet) | N/A | 3H |

| -B(OH)₂ | 4.0 – 6.0 | br s (broad singlet) | N/A | 2H |

Part 3: Predictive ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The signal for the carbon attached to boron (C1) may be broadened due to quadrupolar relaxation of the ¹¹B nucleus.[7]

-

Phenyl Ring Carbons: The chemical shifts will be influenced by the substituents. C1 (attached to boron) will be downfield. C4 (attached to the pyrazole nitrogen) will also be downfield. C2 (with the methyl group) and the remaining C3, C5, and C6 will appear at shifts predictable from substituent effects.

-

Pyrazole Ring Carbons: C3' and C5' will be downfield due to their proximity to the electronegative nitrogen atoms, while C4' will be more upfield.[8]

-

Methyl Carbon: The C10 methyl carbon will appear as a sharp signal in the typical aliphatic region (~20 ppm).

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C1 | 130 – 135 | Attached to Boron; may be broad. |

| C2 | 140 – 145 | Attached to Methyl group. |

| C3 | 128 – 132 | Aromatic CH. |

| C4 | 138 – 142 | Attached to Pyrazole N1'. |

| C5 | 118 – 122 | Aromatic CH, ortho to Pyrazole. |

| C6 | 133 – 137 | Aromatic CH, ortho to Boronic Acid. |

| C3' | 140 – 143 | Pyrazole CH, adjacent to N2'. |

| C4' | 107 – 110 | Pyrazole CH. |

| C5' | 128 – 132 | Pyrazole CH, adjacent to N1'. |

| C10 (-CH₃) | 20 – 22 | Methyl group. |

Part 4: Advanced Structural Elucidation Workflow

While 1D NMR provides substantial information, unambiguous assignment, especially for the closely spaced aromatic signals, requires 2D NMR techniques.

Caption: Workflow for unambiguous NMR-based structural elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks. It will confirm the (H5-H6) and (H3'-H4'-H5') spin systems.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This definitively links the proton assignments to the carbon skeleton.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the most powerful tool for piecing the molecular fragments together. For instance, it will show correlations from the methyl protons (H10) to C1, C2, and C3, and from the pyrazole protons to the phenyl carbons (C3, C4, C5), confirming the connectivity.[5]

-

¹¹B NMR Spectroscopy: While not a focus of this guide, a ¹¹B NMR spectrum would show a single broad signal for the sp²-hybridized boron atom, typically in the range of 25-35 ppm, confirming the integrity of the boronic acid group.[7][9]

Part 5: Experimental Protocol

Trustworthy data originates from meticulous experimental practice.

Objective: To acquire high-resolution 1D and 2D NMR spectra of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid for structural verification.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-15 mg of the solid sample directly into a clean, dry 5 mm NMR tube.

-

Add ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it is an excellent solvent for boronic acids and allows for the observation of the exchangeable -OH protons.

-

Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Tune and match the probe for the appropriate nuclei (¹H, ¹³C).

-

Lock the field using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H Spectrum Acquisition:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons.

-

-

¹³C{¹H} Spectrum Acquisition:

-

Pulse Sequence: Standard proton-decoupled single-pulse (zgpg30).

-

Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

-

Number of Scans: 1024 to 4096, as ¹³C is much less sensitive than ¹H.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum carefully to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H signals.

-

Conclusion

The ¹H and ¹³C NMR spectra of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid are rich with structural information. A systematic analysis, beginning with 1D spectral prediction and culminating in 2D correlation experiments, allows for the complete and unambiguous assignment of every proton and carbon signal. This guide provides the theoretical foundation and practical workflow necessary for researchers to confidently characterize this important synthetic building block, ensuring its identity and purity for downstream applications in drug discovery and materials science.

References

-

Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032. [Link]

-

Jiménez, P., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(8), 548-557. [Link]

-

Alarcón, S. H., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(2), 269-276. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

-

ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole. ResearchGate. [Link]

-

W-P, D., et al. (2017). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 41(19), 10631-10637. [Link]

-

Tripodo, C. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

-

Tripodo, C. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

-

LibreTexts Chemistry. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

-

Professor Dave Explains. (2016). NMR Spectroscopy. YouTube. [Link]

-

LibreTexts Chemistry. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

-

Professor Dave Explains. (2016). NMR Spectroscopy. YouTube. [Link]

-

Werry, E. L., et al. (2022). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. RSC Medicinal Chemistry, 13(10), 1253-1266. [Link]

-

NPTEL IIT Bombay. (2024). Week 4 : Lecture 20 : 11B, 10B and 199Hg NMR Spectroscopy. YouTube. [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

-

Reddit. (2023). Tips for when doing boron-NMR analysis of boron-containing compounds?. r/chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Guide to Determining the Thermal Stability and Melting Point of 2-Methyl-4-(pyrazol-1-yl)phenylboronic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermal Characterization

The thermal stability and melting point of an organic compound are fundamental physical properties that dictate its suitability for various applications, from reaction parameter design to formulation and storage in drug development.[3] For a compound like 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid, which serves as a key intermediate in the synthesis of complex molecules, understanding its behavior at elevated temperatures is paramount.[1]

Phenylboronic acids are known to have high melting points and can be prone to dehydration to form cyclic trimeric anhydrides (boroxines).[4][5] This transformation, which can occur upon heating, alters the compound's reactivity and physical properties. Therefore, a precise determination of the melting point and decomposition temperature is crucial to avoid unintended chemical changes during its use.

This guide will focus on two primary thermoanalytical techniques:

-

Melting Point Determination: To identify the temperature range over which the solid-to-liquid phase transition occurs.

-

Differential Scanning Calorimetry (DSC): To measure heat flow associated with thermal transitions, providing a precise melting point and enthalpy of fusion.[6][7]

-

Thermogravimetric Analysis (TGA): To measure changes in mass as a function of temperature, indicating decomposition, dehydration, or oxidation events.[8][9]

Physicochemical Properties of 2-Methyl-4-(pyrazol-1-yl)phenylboronic Acid (and Structurally Related Compounds)

While specific experimental data for the title compound is scarce, we can infer expected properties from its structure and data available for similar compounds.

| Property | Data for 2-Methyl-4-(pyrazol-1-yl)phenylboronic Acid | Data for Structurally Similar Compounds |

| Molecular Formula | C₁₀H₁₁BN₂O₂ | Phenylboronic acid: C₆H₅B(OH)₂[10] |

| Molecular Weight | 202.0 g/mol [1] | Phenylboronic acid: 121.93 g/mol [10] |

| Appearance | White to light yellow powder[1] | Phenylboronic acid: White powder[10] |

| CAS Number | 1287753-43-8[1] | Phenylboronic acid: 98-80-6[10] |

| Melting Point | Not publicly available | Phenylboronic acid: 216-219 °C[5] 1H-Pyrazole-4-boronic acid: 146-151 °C 1-Methylpyrazole-4-boronic acid pinacol ester: 59-64 °C |

| Storage Conditions | 0-8°C[1] | Phenylboronic acid: Room temperature[10] |

The presence of the pyrazole and methyl groups will influence the crystal packing and intermolecular forces compared to unsubstituted phenylboronic acid, thus affecting its melting point. The pyrazole moiety, in particular, introduces hydrogen bonding capabilities that could lead to a complex thermal profile.

Experimental Protocols for Thermal Analysis

To ensure scientific integrity, the following protocols are designed to be self-validating. It is recommended to use a calibrated instrument and high-purity samples (≥95%) for all measurements.[1][11]

Melting Point Determination (Capillary Method)

This method provides a preliminary melting range and is a valuable, straightforward technique.[12]

Protocol:

-

Sample Preparation: Finely powder a small amount of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Initial Rapid Determination: Place the capillary in a melting point apparatus and heat at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

Precise Determination: Using a new sample, heat the apparatus to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[12]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.

-

Replicate: Repeat the precise determination at least twice to ensure reproducibility.

Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative analysis of thermal transitions, including melting point, glass transitions, and crystallization events.[6][13] It measures the difference in heat required to increase the temperature of a sample and a reference.[6]

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium.[11]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan as a reference.

-

Thermal Program:

-

Equilibrate the system at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C). An inert atmosphere (e.g., nitrogen gas flow at 50 mL/min) should be maintained to prevent oxidation.

-

Hold at the final temperature for a few minutes to ensure all thermal events are complete.

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Analysis: The resulting DSC thermogram will show a heat flow signal as a function of temperature. An endothermic peak represents melting. The onset temperature of this peak is typically reported as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[7]

Caption: Workflow for TGA analysis.

Interpreting the Results: A Unified Thermal Profile

By combining the data from these analyses, a comprehensive thermal profile of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid can be constructed.

-

Melting vs. Decomposition: The DSC will show an endothermic peak for melting. If the TGA shows a significant mass loss at or near the same temperature, it indicates that the compound decomposes upon melting. If there is no mass loss in the TGA at the melting temperature observed in the DSC, the melting is a simple phase transition.

-

Dehydration: A mass loss observed in the TGA at temperatures below the melting point (e.g., 100-160 °C) is likely due to the loss of water to form the boroxine anhydride. [14]The percentage of mass lost can be correlated with the theoretical water loss.

-

Thermal Stability Limit: The onset temperature of significant mass loss in the TGA curve defines the upper limit of the compound's thermal stability under the tested conditions.

Conclusion

While direct experimental data for the thermal properties of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is not extensively published, this guide provides a clear and authoritative framework for its determination. By employing standard techniques such as capillary melting point, DSC, and TGA, researchers can confidently establish the compound's melting behavior and thermal stability. This information is critical for ensuring the integrity and successful application of this versatile building block in pharmaceutical and materials science research.

References

-

Balci, S. (2006). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Korean Journal of Chemical Engineering, 23(5), 736-740. Available at: [Link]

-

ResearchGate. (n.d.). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. Retrieved from [Link]

-

Journal of Solution Chemistry. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

- Hall, D. G. (Ed.). (2011).

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

reposiTUm. (2019). Boric Acid: A High Potential Candidate for Thermochemical Energy Storage. Retrieved from [Link]

-

Duke University Shared Materials Instrumentation Facility. (n.d.). Differential Scanning Calorimeter. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric (TG) curves and derivatives (DTG) of boric acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA and DTG curves of TNB under nitrogen atmosphere. Retrieved from [Link]

-

Journal of the American Chemical Society. (1954). Stability and Synthesis of Phenylboronic Acids. Available at: [Link]

-

Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

PMC. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

PMC. (2021). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

-

chemeurope.com. (n.d.). Boronic acid. Retrieved from [Link]

-

PNAS. (2021). All-visible-light-responsive porous aromatic frameworks manipulate CO2 uptake by reversible bulk isomerization of azobenzene pendants. Available at: [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

PubMed. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Retrieved from [Link]

-

MDPI. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 8. researchgate.net [researchgate.net]

- 9. repositum.tuwien.at [repositum.tuwien.at]

- 10. Phenylboronic acid 0.95 Benzeneboronic acid [sigmaaldrich.com]

- 11. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. kiche.or.kr [kiche.or.kr]

A Technical Guide to 2-Methyl-4-Substituted Phenylboronic Acids: Synthesis, Properties, and Applications in Modern Chemistry and Drug Discovery

Abstract

2-Methyl-4-substituted phenylboronic acids represent a pivotal class of organoboron compounds, distinguished by a unique substitution pattern that imparts valuable steric and electronic properties. This guide provides an in-depth analysis of their synthesis, characterization, and multifaceted applications. We will explore their crucial role as building blocks in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, where the ortho-methyl group can exert significant control over selectivity. Furthermore, this document delves into their expanding applications in medicinal chemistry, from their use in the rational design of kinase inhibitors to their function in developing advanced chemosensors. Detailed experimental protocols, mechanistic diagrams, and a comprehensive review of current literature are provided to serve as a vital resource for researchers, chemists, and drug development professionals.

The 2-Methyl-4-Substituted Phenylboronic Acid Scaffold: A Structural Overview

Boronic acids are organoboron compounds featuring a C-B(OH)₂ functional group.[1] They are generally stable, easy to handle, and exhibit low toxicity, making them highly attractive for synthetic purposes.[2][3] A key characteristic is their nature as mild Lewis acids, owing to the electron-deficient boron atom with only six valence electrons.[3][4] This Lewis acidity allows them to reversibly interact with Lewis bases, such as diols, a property that is fundamental to their application as sensors.[5][6]

In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4] The pKa of this equilibrium is highly dependent on the substituents on the phenyl ring; electron-withdrawing groups decrease the pKa (increase acidity), while electron-donating groups have the opposite effect.[4]

The 2-methyl-4-substituted phenylboronic acid scaffold is of particular interest due to the interplay of its substituents:

-

The ortho-Methyl Group: This group introduces steric hindrance around the boronic acid moiety. This steric bulk is not merely an impediment; it is a critical tool for controlling reactivity and selectivity. In cross-coupling reactions, it can influence the rate of transmetalation and dictate the rotational geometry of the resulting biaryl products, leading to atropisomerism.[7][8] In catalysis, it can prevent undesirable coordination of reactants to the boron center.[9]

-

The para-Substituent (R): Located at the 4-position, this substituent exerts a purely electronic effect on the boronic acid. By varying this group from electron-donating (e.g., -OCH₃) to electron-withdrawing (e.g., -NO₂, -F), chemists can fine-tune the Lewis acidity of the boron atom, thereby modulating the compound's reactivity in coupling reactions and its binding affinity in sensor applications.[4][10][11]

This ability to independently tune steric and electronic properties makes this class of compounds a versatile platform for a wide range of chemical applications.

Synthesis and Characterization

The synthesis of phenylboronic acids is a well-established field, with several reliable methods available. One of the most common and versatile approaches for this specific scaffold is the Miyaura borylation.

General Synthetic Strategy: Miyaura Borylation

This method involves a palladium-catalyzed reaction between an aryl halide (typically a bromide) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronate ester. This ester is then hydrolyzed to the desired boronic acid. The choice of starting from the corresponding 1-bromo-2-methyl-4-substituted-benzene provides a direct and high-yielding route.

Below is a diagram illustrating the general workflow for the synthesis and subsequent use of these compounds.

Caption: General workflow for synthesis and application.

Experimental Protocol: Synthesis of 2-Methyl-4-nitrophenylboronic acid

This protocol is a representative example based on established Miyaura borylation procedures.

Objective: To synthesize 2-methyl-4-nitrophenylboronic acid from 1-bromo-2-methyl-4-nitrobenzene.

Materials:

-

1-bromo-2-methyl-4-nitrobenzene

-

Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-2-methyl-4-nitrobenzene, bis(pinacolato)diboron, and potassium acetate.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane, followed by the Pd(dppf)Cl₂ catalyst.

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS. The rationale for heating is to ensure efficient catalytic turnover.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Hydrolysis of Pinacol Ester: Concentrate the organic phase under reduced pressure. Dissolve the crude boronate ester in a suitable solvent mixture (e.g., acetone/water) and add 1 M HCl. Stir vigorously at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).

-

Isolation: Remove the organic solvent via rotary evaporation. The resulting precipitate can be collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical Properties

The properties of these compounds vary significantly with the 4-substituent.

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Physical Form | Reference |

| 4-Fluoro-2-methylphenylboronic acid | C₇H₈BFO₂ | 153.95 | 191-196 | Solid | [11] |

| 2-Methyl-4-nitrophenylboronic acid | C₇H₈BNO₄ | 180.96 | N/A | Solid | [10] |

| 2-Methyl-4-(methylsulfamoyl)phenylboronic acid | C₈H₁₂BNO₄S | 229.06 | N/A | Solid | [12] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming C-C bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[13] Phenylboronic acids are among the most frequently used building blocks in this reaction due to their stability and reactivity.[1][14]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[13]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Impact of the ortho-Methyl Group

The presence of the 2-methyl group can lead to regio- and atropselective Suzuki-Miyaura cross-coupling reactions.[7] Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The steric clash between the ortho-methyl group and substituents on the coupling partner can create a high rotational barrier in the biaryl product, allowing for the isolation of stable, axially chiral compounds.[7][8] This is a powerful strategy for accessing complex molecular architectures.[7]

Applications in Medicinal Chemistry and Drug Discovery

Boronic acids have become indispensable in drug discovery.[1][15] Their utility extends beyond their role as synthetic intermediates to being integral parts of the final drug molecule, as exemplified by the proteasome inhibitor bortezomib.[4][15]

Case Study: Kinase Inhibitor Design

Recent research has identified highly selective inhibitors of Activin Receptor-like Kinases 1 and 2 (ALK1/2) that incorporate a 2-methylquinoline moiety. The synthesis of these inhibitors relies on the Suzuki coupling of a 2-methyl-4-(boronic ester)quinoline derivative. The installation of the methyl group onto the quinoline scaffold was found to significantly improve potency for related kinases (ALK4/5). This shift in potency was attributed to the methyl group occupying a larger cavity created by a smaller gatekeeper residue in the kinase's active site. This exemplifies the "magic methyl" effect, where the addition of a single methyl group can profoundly alter a compound's pharmacological profile, affecting potency, selectivity, and metabolic stability.[16]

As Building Blocks for Bioactive Molecules

The 2-methyl-4-substituted phenylboronic acid scaffold allows for rapid exploration of structure-activity relationships (SAR).[14] By keeping the 2-methylphenylboronic acid core constant and varying the 4-substituent, medicinal chemists can systematically probe how electronic changes affect target binding and cellular activity, accelerating the hit-to-lead optimization process.

Advanced Applications: Chemical Sensing

The inherent Lewis acidity of the boronic acid group allows it to form reversible covalent bonds (boronate esters) with 1,2- and 1,3-diols, a class of molecules that includes carbohydrates and saccharides.[5][17] This interaction is the basis for a wide range of chemical sensors.

Mechanism of Saccharide Sensing

Phenylboronic acid-based sensors often incorporate a reporter group (e.g., a fluorophore or chromophore) whose electronic properties are coupled to the boron atom. When the boronic acid binds to a diol, the boron center transitions from a trigonal planar sp² hybridization to a tetrahedral sp³ hybridization. This change in coordination and electronic structure perturbs the reporter group, causing a detectable change in fluorescence or color.[6][18] The reaction is pH-dependent, as the formation of the stable boronate ester is often favored at pH values near or above the pKa of the boronic acid.[6]

Caption: Reversible formation of a boronate ester for sensing.

The 2-methyl and 4-substituents on the phenyl ring can be used to modulate the sensor's properties. The 4-substituent tunes the pKa, allowing the sensor to operate optimally at a desired pH (e.g., physiological pH 7.4).[17] The 2-methyl group can influence the binding cavity's shape, potentially enhancing selectivity for specific saccharides.

Summary and Future Outlook

2-Methyl-4-substituted phenylboronic acids are a remarkably versatile class of chemical reagents. Their unique structural features—a sterically influential ortho-methyl group and an electronically tunable para-substituent—provide chemists with a powerful toolkit for a diverse range of applications. They are cornerstone building blocks in organic synthesis for creating complex molecules with high selectivity and are increasingly vital in the fields of medicinal chemistry and materials science.

Future research will likely focus on designing novel 4-substituents to create boronic acids with tailored reactivity and selectivity for use in asymmetric catalysis and targeted drug delivery systems. The development of more sophisticated sensors based on this scaffold, capable of detecting specific biomarkers in vivo, also represents an exciting frontier. The continued exploration of this deceptively simple scaffold is poised to yield further innovations across the chemical sciences.

References

- MUNI, I. (2024). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2.

- MilliporeSigma. 2-Methyl-4-nitrophenylboronic acid.

- PMC, NIH. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- PubChem. 2-methyl-4-(n-methylsulfamoyl)phenylboronic acid (C8H12BNO4S).

- PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- PubMed, NIH. The development of photometric sensors for boronic acids.

- DOI. Phenylboronic acid-functionalized copper nanoclusters with sensitivity and selectivity for the ratiometric detection of luteolin.

- Sigma-Aldrich. 4-Fluoro-2-methylphenylboronic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Drug Discovery.

- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.

- PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- ResearchGate. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.

- MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.

- ACS Publications. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy.

- PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.

- PMC. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.

- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?.

- PubMed. (2020). o-Azophenylboronic Acids with Inserted Protic Solvent Are the Key Species for a Large Color Change.

- Chemical Communications (RSC Publishing). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The development of photometric sensors for boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 9. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. 2-Methyl-4-nitrophenylboronic acid | 1228829-54-6 [sigmaaldrich.com]

- 11. 4-氟-2-甲基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 12. PubChemLite - 2-methyl-4-(n-methylsulfamoyl)phenylboronic acid (C8H12BNO4S) [pubchemlite.lcsb.uni.lu]

- 13. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. o-Azophenylboronic Acid-Based Colorimetric Sensors for d-Fructose: o-Azophenylboronic Acids with Inserted Protic Solvent Are the Key Species for a Large Color Change - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Palladium-catalyzed reaction protocols for pyrazolyl boronic acids

Application Note & Technical Guide

Executive Summary

Pyrazolyl boronic acids are critical building blocks in the synthesis of bioactive compounds, including JAK inhibitors (e.g., Baricitinib) and kinase inhibitors. However, their utility is frequently compromised by protodeboronation —a rapid, pH-dependent decomposition pathway that competes with the desired transmetallation step.[1]

This guide categorizes pyrazolyl boronic acids by stability and provides tailored protocols to maximize yield. We move beyond generic "Suzuki conditions" to offer specific, mechanistic-based solutions: Standard High-Throughput Protocols for stable 4-isomers, and MIDA Boronate Slow-Release Protocols for the notoriously unstable 3- and 5-isomers.[1][2]

Part 1: The Stability Spectrum & Mechanistic Challenge

The Isomer Stability Hierarchy

Not all pyrazolyl boronic acids are created equal. The position of the boron atom relative to the nitrogen lone pairs dictates stability.

| Substrate Class | Stability Profile | Primary Challenge | Recommended Strategy |

| 4-Pyrazolyl Boronic Acids | High | Catalyst poisoning by free NH | Protocol A (Standard + Bulky Ligands) |

| 3- & 5-Pyrazolyl Boronic Acids | Low to Very Low | Rapid Protodeboronation | Protocol B (MIDA Slow-Release) |

| N-Protected Variants | Moderate | Deprotection step required | Use if Protocol B fails |

The Protodeboronation Trap

For 3- and 5-pyrazolyl isomers, the proximity of the basic nitrogen facilitates a base-catalyzed deboronation pathway.[1] In aqueous basic media (standard Suzuki conditions), the boronate anion is protonated at the ipso-carbon, leading to C-B bond cleavage and the formation of the unsubstituted pyrazole (protodeboronation product).

Mechanistic Pathway & Competition:

The success of the reaction depends on the rate of Transmetallation (

Figure 1: The kinetic competition between productive coupling and destructive deboronation.[1][2] For unstable isomers,

Part 2: Experimental Protocols

Protocol A: Robust Coupling for 4-Pyrazolyl Boronic Acids

Applicability: Stable 4-isomers (e.g., 1-methyl-1H-pyrazole-4-boronic acid pinacol ester).[1][2]

This protocol utilizes XPhos Pd G2 , a precatalyst that generates a highly active monolithic Pd(0) species capable of rapid oxidative addition, while the bulky biaryl ligand prevents catalyst poisoning by the pyrazole nitrogens.

Reagents:

Step-by-Step:

-

Charge: To a reaction vial equipped with a stir bar, add the aryl halide (1.0 mmol), boronic ester (1.2 mmol), XPhos Pd G2 (0.02 mmol), and K₃PO₄ (2.0 mmol).

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).

-

Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes (essential to prevent homocoupling).

-

Reaction: Seal the vial and heat to 80–100 °C for 2–4 hours.

-

Note: Microwave irradiation at 100 °C for 30 minutes is a viable alternative.[2]

-

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: "Slow-Release" MIDA Coupling for Unstable 3/5-Isomers

Applicability: Unstable 3- or 5-pyrazolyl species (e.g., 1-methyl-1H-pyrazole-5-boronic acid MIDA ester).[1][2]

The Logic: MIDA boronates are sp3-hybridized and stable to deboronation.[1][2] By using a biphasic system with a specific base load, the MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the standing concentration of the unstable boronic acid low, minimizing

Reagents:

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2 (2–5 mol%)[2][3]

-

Base: K₃PO₄ (7.5 equiv) (Critical: High excess required for hydrolysis) [2]

Step-by-Step:

-

Preparation: Synthesize or purchase the MIDA boronate of the desired pyrazole.

-

Charge: Combine aryl halide (1.0 mmol), MIDA boronate (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), SPhos (20 mg, 0.10 mmol), and K₃PO₄ (1.59 g, 7.5 mmol) in a reaction vessel.

-

Solvent: Add 1,4-Dioxane (9 mL) and Water (1.8 mL).

-

Tip: The high salt concentration helps form a distinct biphasic system which regulates the hydrolysis.

-

-

Degas: Sparge vigorously with inert gas for 10 minutes.

-

Reaction: Heat to 60 °C for 6–12 hours.

-

Optimization: If conversion is low, increase temperature to 80 °C, but this risks accelerating deboronation.[1]

-

-

Workup: Dilute with EtOAc. Wash with 1M NaOH (to remove residual MIDA acid) followed by brine.[2]

Protocol C: Anhydrous Rapid Coupling (TMSOK Method)

Applicability: Moderately unstable pinacol esters where water must be avoided entirely.[2]

The Logic: Eliminating water shuts down the hydrolytic pathway to the boronic acid, which is the precursor to deboronation. Potassium Trimethylsilanolate (TMSOK) acts as a soluble, anhydrous activator for boronic esters [3].[6]

Reagents:

-

Pyrazolyl Pinacol Ester (1.2 equiv)[2]

-

Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)[2]

-

Base: TMSOK (Potassium Trimethylsilanolate) (2.0 equiv)[2]

Step-by-Step:

-

Glovebox/Schlenk: Perform setup under strictly anhydrous conditions.[1][2]

-

Charge: Add aryl halide, boronate ester, catalyst, and TMSOK to the vessel.

-

Solvent: Add anhydrous solvent (0.2 M concentration).

-

Reaction: Heat to 60–80 °C. Reaction is often faster (1–3 hours).

-

Quench: Quench with saturated NH₄Cl solution.

Part 3: Workflow & Decision Matrix

Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate stability.[1][2]

Part 4: Troubleshooting & Optimization

| Issue | Observation | Root Cause | Solution |

| Low Yield | Starting material consumed, "de-borylated" pyrazole detected by LCMS.[1][2] | Protodeboronation | Switch to Protocol B (MIDA). If using Protocol A, lower temp to 60°C or use anhydrous Protocol C. |

| No Reaction | Aryl halide remains, boronic acid intact.[1] | Catalyst Poisoning | The pyrazole nitrogen is binding Pd. Switch to XPhos or SPhos ligands.[1][2][7] Ensure base strength is sufficient.[2] |

| Homocoupling | Bi-aryl or Bi-pyrazole formed.[1][2] | Oxygen Presence | Degas solvents more thoroughly (freeze-pump-thaw or vigorous sparging).[1][2] |

| Incomplete Conversion | Reaction stalls after 50%. | Ligand Oxidation / Catalyst Death | Add a second portion of catalyst after 2 hours. Ensure inert atmosphere. |

References

-

Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[1][2] J. Am. Chem. Soc.[2][8]2009 , 131, 6961–6963.[1] Link[2]

-

Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[1] J. Am. Chem. Soc.[2][8]2009 , 131, 6961.[1] Link[2]

-

Denmark, S. E.; Smith, R. C. "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate."[1] J. Am. Chem. Soc.[2][8]2010 , 132, 1243.[1] Link[2]

-

Billingsley, K.; Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids."[1][2] J. Am. Chem. Soc.[2][8]2007 , 129, 3358.[1] Link[2]

-

Sigma-Aldrich. "MIDA Boronates: Technical Guide."[1][2] Link

Sources

- 1. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-三氟甲基-1H-吡唑-4-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Suzuki Coupling [organic-chemistry.org]

Green Chemistry Protocols for the Suzuki-Miyaura Coupling of 2-Methyl-4-(pyrazol-1-yl)phenylboronic Acid: An Application Guide

Introduction: Embracing Sustainability in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This reaction is particularly vital in the pharmaceutical and materials science sectors for the synthesis of complex biaryl and heteroaryl structures.[3] The subject of this guide, 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid, is a valuable building block in these fields, frequently employed in the development of targeted cancer therapies and advanced organic materials.[3] However, traditional cross-coupling protocols often rely on volatile organic solvents, homogeneous precious metal catalysts, and energy-intensive conditions, posing significant environmental and economic challenges.[2]

This application note provides detailed, field-proven protocols for the Suzuki-Miyaura coupling of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid, designed with the core principles of green chemistry. We will explore methodologies that minimize waste, reduce energy consumption, and utilize more benign reagents, without compromising reaction efficiency or product purity. Our focus is to provide researchers, scientists, and drug development professionals with practical, sustainable, and scalable solutions for their synthetic needs.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount to designing and troubleshooting any synthetic protocol. The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][4] This is often the rate-determining step.[1]

-

Transmetalation: In the presence of a base, the organoboron reagent (in our case, 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[4][5]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled as the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]

Caption: The Suzuki-Miyaura catalytic cycle.

Green Protocol I: Aqueous Suzuki-Miyaura Coupling with a Heterogeneous Catalyst

This protocol leverages two key principles of green chemistry: the use of water as a benign solvent and a heterogeneous catalyst (Palladium on Carbon, Pd/C) for easy separation and recycling.[6][7] Aqueous reaction media are not only environmentally friendly but can also enhance the rate of certain Suzuki-Miyaura couplings.[8]

Rationale for Experimental Choices:

-

Solvent System (Water/Ethanol): Water is the primary solvent, offering significant safety and environmental benefits.[8] A small amount of a co-solvent like ethanol is used to aid the solubility of the organic reactants.[9]

-

Catalyst (10% Pd/C): Palladium on carbon is a commercially available, robust, and recyclable heterogeneous catalyst.[6] Its use circumvents the need for complex, often expensive, and air-sensitive phosphine ligands.[2] The solid-supported nature of Pd/C allows for simple filtration to recover the catalyst, minimizing palladium contamination in the final product.[6]

-

Base (K₂CO₃): Potassium carbonate is an inexpensive, readily available, and relatively mild inorganic base, making it a greener choice than many organic bases.[2]

-

Energy Source (Conventional Heating): This protocol utilizes standard laboratory heating, making it accessible to any well-equipped lab.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid (1.2 mmol), the desired aryl halide (1.0 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

-

Catalyst and Solvent Addition: Add 10% Palladium on Carbon (Pd/C, 1-2 mol% Pd) to the flask. Follow this with the addition of a 3:1 mixture of water and ethanol (5-10 mL).

-

Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 12 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.

Caption: Workflow for aqueous Suzuki-Miyaura coupling.

Green Protocol II: Microwave-Assisted Suzuki-Miyaura Coupling in an Aqueous Medium

Microwave-assisted organic synthesis (MAOS) is a powerful tool for promoting green chemistry by significantly reducing reaction times and often improving product yields.[10][11] The rapid and efficient heating provided by microwaves can lead to substantial energy savings compared to conventional heating methods.[12]

Rationale for Experimental Choices:

-

Energy Source (Microwave Irradiation): Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction time from hours to minutes.[10][13] This increased efficiency aligns with the green chemistry principle of designing for energy efficiency.

-

Catalyst System (Palladium Acetate, Pd(OAc)₂): While a homogeneous catalyst, palladium acetate is a common and effective precatalyst for Suzuki-Miyaura reactions.[9] In some aqueous microwave protocols, the catalyst loading can be significantly reduced.

-

Solvent System (Water/Ethanol): As in Protocol I, this benign solvent system is employed. Water is an excellent solvent for absorbing microwave energy, contributing to the efficiency of the reaction.[13]

-

Base (Potassium Hydroxide, KOH): A strong, inexpensive inorganic base that is effective in promoting the reaction under these conditions.[13]

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid (1.3 mmol), the aryl halide (1.0 mmol), and potassium hydroxide (KOH, 2.0 mmol).[13]

-

Catalyst and Solvent Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.1 mol%) and a 1:1 mixture of water and ethanol (4 mL).[13]

-

Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-30 minutes. The reaction is typically run under power control (e.g., 60 W) with temperature monitoring.[13]

-

Work-up and Isolation: After the reaction, allow the vessel to cool to a safe temperature.

-

Extraction: Transfer the contents to a separatory funnel, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Green Protocol III: Suzuki-Miyaura Coupling in Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered potential green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.[14] A key advantage is their potential for catalyst immobilization and recycling.[14][15]

Rationale for Experimental Choices:

-

Solvent ([bmim][BF₄]): 1-butyl-3-methylimidazolium tetrafluoroborate is a common ionic liquid that has been shown to be an effective medium for Suzuki-Miyaura reactions.[14] It can act as both a solvent and a stabilizer for the palladium catalyst.

-

Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a highly active catalyst for this transformation. The ionic liquid can help to stabilize the catalyst and prevent its decomposition.

-

Recyclability: The non-volatile nature of the ionic liquid allows for the product to be extracted with a conventional organic solvent, leaving the catalyst dissolved in the IL, which can then be reused for subsequent reactions.[14]

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a reaction vial, dissolve 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid (1.5 mmol), the aryl halide (1.0 mmol), and sodium carbonate (Na₂CO₃, 2.0 mmol) in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄], 2-3 mL).

-

Catalyst Addition: Add Pd(PPh₃)₄ (1-2 mol%) to the mixture.

-

Reaction: Heat the mixture to 100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Product Extraction: After cooling, extract the product directly from the ionic liquid phase with an organic solvent such as diethyl ether or hexane (3-4 x 10 mL). The product will preferentially move to the organic phase, while the ionic liquid and catalyst remain.

-

Purification and Catalyst Recycling: Combine the organic extracts, wash with water, dry over Na₂SO₄, and concentrate to yield the crude product, which can then be purified. The ionic liquid phase containing the catalyst can be dried under vacuum and reused for several cycles.[14]

Comparative Analysis of Green Protocols and Sustainability Metrics

To provide a clearer picture of the advantages of each protocol, the following table summarizes key reaction parameters. A crucial metric in green chemistry is the E-Factor (Environmental Factor), which is the mass ratio of waste to the desired product.[16][17] A lower E-Factor signifies a more environmentally friendly process.[16]

E-Factor = (Total Mass of Raw Materials - Mass of Product) / Mass of Product [18]

| Parameter | Protocol I: Aqueous Pd/C | Protocol II: Aqueous Microwave | Protocol III: Ionic Liquid |

| Solvent | Water/Ethanol | Water/Ethanol | [bmim][BF₄] |

| Catalyst | 10% Pd/C (Heterogeneous) | Pd(OAc)₂ (Homogeneous) | Pd(PPh₃)₄ in IL |

| Energy Source | Conventional Heating | Microwave Irradiation | Conventional Heating |

| Typical Time | 2-12 hours | 10-30 minutes | 1-6 hours |

| Catalyst Recyclability | High (Filtration) | Low (in solution) | High (Phase separation) |

| Estimated E-Factor * | Low | Low-Medium | Medium (depends on IL recycling) |

| Key Advantage | Simplicity, catalyst reuse | Speed, energy efficiency | Catalyst/solvent system reuse |

*E-Factor is highly dependent on the specific substrates, yield, and efficiency of solvent recovery. This is a qualitative estimation.

Conclusion: A Greener Path Forward for C-C Bond Formation

The protocols outlined in this application note demonstrate that the robust and versatile Suzuki-Miyaura coupling of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid can be performed in a more sustainable manner. By embracing aqueous reaction media, heterogeneous or recyclable catalysts, and energy-efficient technologies like microwave synthesis, researchers can significantly reduce the environmental footprint of their synthetic endeavors. The choice of protocol will depend on the specific requirements of the synthesis, available equipment, and scalability considerations. Adopting these greener methodologies is not only an ethical imperative but also a strategic advantage in the modern landscape of chemical research and drug development, where efficiency, cost-effectiveness, and environmental responsibility are increasingly intertwined.

References

- Ionic Liquid Acceleration of Solid-Phase Suzuki−Miyaura Cross-Coupling Reactions. ACS Publications.

- Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions. ACS Publications.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry. Available at: [Link]

-

Suzuki cross-coupling in aqueous media. Royal Society of Chemistry. Available at: [Link]

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

-

Suzuki-Miyaura cross-coupling catalyzed by protein-stabilized palladium nanoparticles under aerobic conditions in water: application to a one-pot chemoenzymatic enantioselective synthesis of chiral biaryl alcohols. Royal Society of Chemistry. Available at: [Link]

-

Suzuki–Miyaura reaction and mechanistic design for the direct generation of transmetallation-active [Ar–M–X*] intermediates. ResearchGate. Available at: [Link]

-

E-factor. Green Chemistry Teaching and Learning Community. Available at: [Link]

-

A novel COF-based Cu heterogeneous catalyst for a green Suzuki cross-coupling reaction under mild conditions. Royal Society of Chemistry. Available at: [Link]

-

Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. ACS Publications. Available at: [Link]

-

Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Center for Biotechnology Information. Available at: [Link]

-

Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. ACS Publications. Available at: [Link]

-

E-Factor. Sheldon.nl. Available at: [Link]

-

Green Criteria for Suzuki Coupling. ACS Green Chemistry Institute. Available at: [Link]

-

Ionic Liquids and Ohmic Heating in Combination for Pd-Catalyzed Cross-Coupling Reactions: Sustainable Synthesis of Flavonoids. MDPI. Available at: [Link]

-

Ionic Liquid-Based Suzuki Coupling Reaction: From Batch to Continuous Microflow System. AKJournals. Available at: [Link]

-

Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Publications. Available at: [Link]

-

Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles. National Center for Biotechnology Information. Available at: [Link]

-

Pd/C and Other Heterogeneous Catalysts. ACS Green Chemistry Institute. Available at: [Link]

-

Suzuki–Miyaura coupling revisited: an integrated computational study. Royal Society of Chemistry. Available at: [Link]

-

Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia Library. Available at: [Link]

-

Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Center for Biotechnology Information. Available at: [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Center for Biotechnology Information. Available at: [Link]

-

13.10: The E-Factor in Green Chemistry. Chemistry LibreTexts. Available at: [Link]

-

Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Royal Society of Chemistry. Available at: [Link]

-

Optimized Microwave Assisted Organic Synthesis using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. ResearchGate. Available at: [Link]

-

"Greening Up" the Suzuki Reaction. ResearchGate. Available at: [Link]

-

Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. CORE. Available at: [Link]

-

Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. ACS Publications. Available at: [Link]

-

Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. Available at: [Link]

-

Green chemistry metrics. Wikipedia. Available at: [Link]

-

Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. ACS Publications. Available at: [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

-

E factor = Kg waste/Kg product. Royal Society of Chemistry. Available at: [Link]

-

The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. National Center for Biotechnology Information. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis. ACS Publications. Available at: [Link]

-

Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. ResearchGate. Available at: [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at: [Link]

-

Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Royal Society of Chemistry. Available at: [Link]

-

(a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester). ResearchGate. Available at: [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis and the interaction of 2-(1H-pyrazol-4-yl)-1H-imidazo[4,5-f][14][19]phenanthrolines with telomeric DNA as lung cancer inhibitors. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pd/C and Other Heterogeneous Catalysts - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. researchgate.net [researchgate.net]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. gctlc.org [gctlc.org]

- 17. Welcome to www.sheldon.nl [sheldon.nl]

- 18. rsc.org [rsc.org]

- 19. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Sterically Hindered Boronic Acids

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of these demanding coupling reactions and optimize your yields.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing detailed, step-by-step solutions and the underlying scientific rationale.

Q1: My Suzuki coupling reaction with a sterically hindered boronic acid is giving very low to no yield. What are the first parameters I should investigate?

A1: When faced with a low-yielding Suzuki coupling involving sterically demanding partners, a systematic approach to troubleshooting is crucial. Start by evaluating the most common culprits: the catalyst system (ligand and palladium source), the base, and the solvent.

Initial Diagnostic Steps:

-

Re-evaluate Your Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) often fail in sterically hindered couplings. The steric bulk of the substrates prevents efficient coordination to the palladium center, hindering the catalytic cycle.[1][2][3]

-

Recommendation: Switch to bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is more accessible to bulky substrates.[2][3][4] Excellent starting points for screening include Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky phosphines like tricyclohexylphosphine (PCy₃).[3][4][5]

-

-

Assess the Base's Efficacy: The base plays a critical role in activating the boronic acid for transmetalation.[6][7][8][9] For hindered substrates, a stronger base is often required to facilitate the formation of the more nucleophilic borate species.[4][6]

-

Optimize the Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[11][12] For sterically hindered couplings, aprotic polar solvents or ethereal solvents are often effective.

Q2: I'm observing significant protodeboronation of my sterically hindered boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond, is a common pathway for decomposition, especially with sensitive boronic acids.[13] Several strategies can be employed to mitigate this issue.

Strategies to Prevent Protodeboronation:

-

Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water, particularly in combination with a strong base and elevated temperatures, can accelerate protodeboronation.[3][13]

-

Protocol: Use anhydrous solvents and ensure your base is dry. Consider using a base like potassium fluoride (KF) which can activate the boronic acid under less aqueous conditions.[9]

-

-

Protect the Boronic Acid: Convert the boronic acid to a more stable derivative.

-

Recommendation: Boronic esters, such as pinacol esters (Bpin), or organotrifluoroborates (BF₃K salts) are generally more robust towards protodeboronation.[14] MIDA (N-methyliminodiacetic acid) boronates are also highly stable and release the boronic acid slowly under the reaction conditions.[13][15]

-

-

Slow Addition of Reagents: In some cases, the slow addition of the boronic acid or the base to the reaction mixture can maintain a low instantaneous concentration of the sensitive reagent, thereby minimizing decomposition.[16]

Q3: My reaction is stalling, and I'm recovering unreacted starting materials. Could the catalyst be dying?

A3: Catalyst deactivation is a frequent problem, especially in challenging couplings that require prolonged reaction times or high temperatures.

Causes and Solutions for Catalyst Deactivation:

-

Oxidative Degradation: The active Pd(0) catalyst can be oxidized by trace oxygen in the reaction mixture.[17]

-

Solution: Ensure your reaction setup is thoroughly degassed. Sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst is recommended.[10]

-

-

Formation of Palladium Black: At high temperatures, the palladium catalyst can precipitate as inactive palladium black.

-

Solution: Using bulky, electron-rich ligands can stabilize the palladium center and prevent agglomeration.[1] If precipitation is observed, lowering the reaction temperature and extending the reaction time may be beneficial.

-

-

Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Suzuki coupling of sterically hindered boronic acids.

What is the mechanistic reason for using bulky, electron-rich ligands for sterically hindered substrates?

Bulky, electron-rich phosphine ligands are crucial for several reasons:

-

Promotion of Reductive Elimination: The steric bulk of the ligand promotes the final reductive elimination step of the catalytic cycle, where the new C-C bond is formed and the product is released from the palladium center.[3] This step can be rate-limiting for sterically congested products.

-

Formation of Monoligated Species: These ligands favor the formation of a 14-electron, monoligated Pd(0)L species. This coordinatively unsaturated complex is more sterically accessible for the oxidative addition of the bulky aryl halide.[2]

-

Enhanced Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide, a key step in the catalytic cycle.[1][3]